Carboxy-PTIO potassium
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Carboxy-PTIO potassium salt involves the reaction of 2-(4-carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide with potassium hydroxide. The reaction is typically carried out in an aqueous medium under controlled temperature conditions to ensure the formation of the potassium salt .
Industrial Production Methods: Industrial production of this compound salt follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Carboxy-PTIO potassium salt undergoes several types of chemical reactions, including:
Oxidation: Reacts with nitric oxide to form nitrogen dioxide.
Substitution: Can participate in substitution reactions where the potassium ion is replaced by other cations.
Common Reagents and Conditions:
Reagents: Nitric oxide, potassium hydroxide.
Conditions: Aqueous medium, controlled temperature.
Major Products:
Nitrogen Dioxide (NO2): Formed from the reaction with nitric oxide.
Carboxy-PTI Derivatives: Formed during the inhibition of nitric oxide synthase.
Scientific Research Applications
Carboxy-PTIO potassium salt is widely used in scientific research due to its ability to scavenge nitric oxide. Some of its applications include:
Chemistry: Used to study the generation of hydroxyl radicals and nitric oxide in reaction mixtures.
Biology: Added to neurons to analyze its effect on glucose/oxygen/serum deprivation conditions.
Medicine: Used to prevent hypotension and endotoxic shock stimulated by lipopolysaccharide in vivo.
Industry: Employed in the production of nitric oxide inhibitors and related compounds.
Mechanism of Action
Carboxy-PTIO potassium salt exerts its effects by reacting stoichiometrically with nitric oxide to produce nitrogen dioxide. This reaction inhibits nitric oxide synthase, thereby reducing the levels of nitric oxide in biological systems. The compound can also block in vitro vascular relaxation stimulated by nitric oxide .
Comparison with Similar Compounds
Carboxy-PTIO potassium salt is unique due to its high reactivity with nitric oxide and its ability to form stable derivatives. Similar compounds include:
S-Nitrosoglutathione: Another nitric oxide scavenger used in similar applications.
Nω-Nitro-L-arginine methyl ester hydrochloride: An inhibitor of nitric oxide synthase.
This compound salt stands out due to its higher reactivity and stability compared to these similar compounds .
Properties
IUPAC Name |
potassium;4-(4,4,5,5-tetramethyl-1,3-dioxidoimidazol-1-ium-2-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N2O4.K/c1-13(2)14(3,4)16(20)11(15(13)19)9-5-7-10(8-6-9)12(17)18;/h5-8H,1-4H3,(H,17,18);/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYIQXAMAUOMKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C([N+](=C(N1[O-])C2=CC=C(C=C2)C(=O)O)[O-])(C)C)C.[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17KN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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